

A Technical Guide to 2-Fluoro-5-nitropyridine: Properties, Synthesis, and Applications

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Compound of Interest

Compound Name: 2-Fluoro-5-nitropyridine

Cat. No.: B1295090

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Abstract

This technical guide provides a comprehensive overview of **2-Fluoro-5-nitropyridine**, a key building block in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. This document details its chemical and physical properties, provides synonyms and identifiers, and outlines its key applications and reactivity. A detailed experimental protocol for a representative nucleophilic aromatic substitution reaction is presented, along with a visualization of the Suzuki-Miyaura coupling, a critical carbon-carbon bond-forming reaction utilizing this versatile reagent.

Chemical Identity and Properties

2-Fluoro-5-nitropyridine is a heterocyclic aromatic compound distinguished by a pyridine ring substituted with a fluorine atom at the 2-position and a nitro group at the 5-position. The presence of the electron-withdrawing nitro group significantly activates the pyridine ring for nucleophilic aromatic substitution, making the fluorine atom an excellent leaving group.

CAS Number: 456-24-6[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Synonyms:

- 6-Fluoro-3-nitropyridine

- Pyridine, 2-fluoro-5-nitro-
- 5-nitro-2-fluoropyridine[6]
- fluoro-2-nitro-5-pyridine[6]
- PYRIDINE,2-FLUORO-5-NITRO[6]

Physicochemical Properties

A summary of the key quantitative data for **2-Fluoro-5-nitropyridine** is presented in the table below for easy reference and comparison.

Property	Value	Source(s)
Molecular Formula	C5H3FN2O2	[1][2][3][5]
Molecular Weight	142.09 g/mol	[1][2][3]
Appearance	Colorless to pale yellow liquid or white powder	[2][4][6]
Melting Point	17 - 21 °C (62.6 - 69.8 °F)	[7]
Boiling Point	86-87 °C at 7 mmHg	[1]
Density	1.42 - 1.439 g/cm³	[2][6]
Refractive Index	1.53 - 1.538	[2][6]
Flash Point	103.842 °C	[6]
Solubility	Slightly soluble in water.	[1]

Reactivity and Applications

The primary utility of **2-Fluoro-5-nitropyridine** in organic synthesis stems from its high reactivity towards nucleophiles. The fluorine atom at the 2-position is readily displaced by a wide range of nucleophiles, including amines, alcohols, and thiols. This reactivity is the basis for its widespread use as a precursor in the synthesis of more complex substituted pyridines.

Key applications include:

- Pharmaceutical Intermediates: It serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). The substituted pyridine motif is prevalent in many drug molecules.
- Agrochemicals: The compound is utilized in the development of new herbicides and pesticides.^[8]
- Specialty Chemicals: Its versatile reactivity makes it a valuable component in the synthesis of a range of specialty chemicals.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nitro group para to the fluorine atom strongly activates the pyridine ring for nucleophilic attack at the C2 position. This facilitates the displacement of the fluoride ion by a variety of nucleophiles.

Suzuki-Miyaura Cross-Coupling

2-Fluoro-5-nitropyridine can also participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the formation of a new carbon-carbon bond at the 2-position of the pyridine ring, enabling the synthesis of biaryl and related structures.

Experimental Protocols

Synthesis of 2-Fluoro-5-nitropyridine

A representative synthesis of **2-Fluoro-5-nitropyridine** from 2-chloro-5-nitropyridine is described below.^[1]

Materials:

- 5-nitro-2-chloropyridine (2.0 g, 12.6 mmol)
- Anhydrous potassium fluoride (2.2 g, 38 mmol)
- Sulfolane (6 mL)

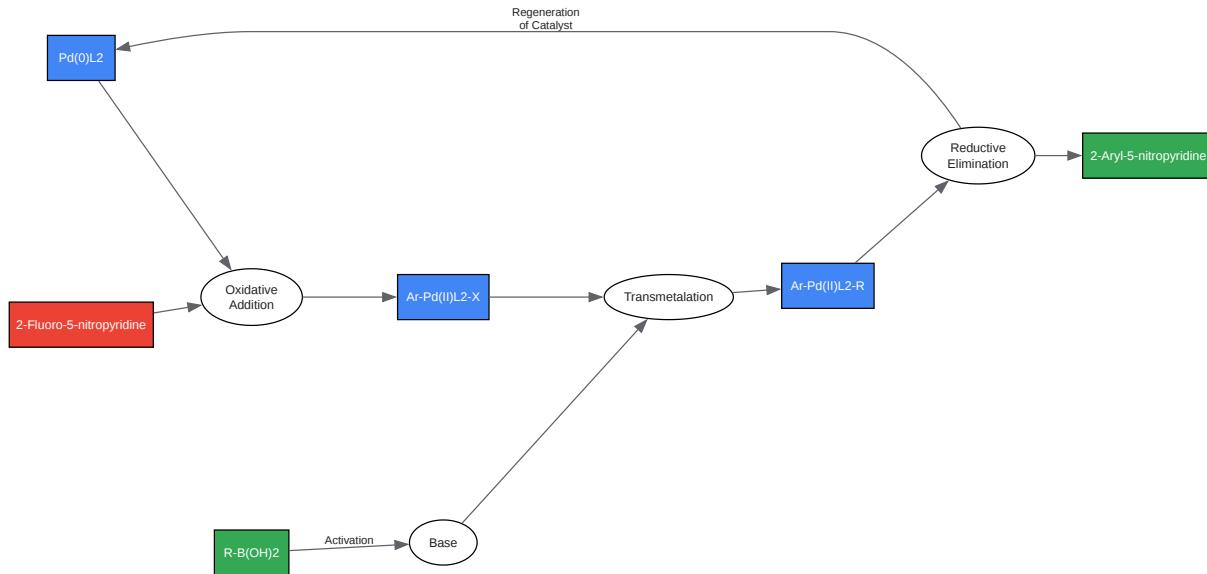
- Benzene (4 mL)
- Water
- Diethyl ether
- Sodium sulfate (Na₂SO₄)

Procedure:

- A mixture of 5-nitro-2-chloropyridine and anhydrous potassium fluoride in a combination of sulfolane and benzene is stirred at room temperature for 20 minutes.
- The benzene is then removed by distillation.
- The resulting mixture is heated at 150 °C for 12 hours.
- The mixture is cooled to room temperature, and water (60 mL) is added.
- The desired product is separated from the solution via steam distillation.
- The distillate is extracted with diethyl ether (2 x 10 mL).
- The combined organic extracts are dried over sodium sulfate and concentrated to yield 5-nitro-2-fluoropyridine as a water-white oil (1.3 g, 73% yield).

Visualized Reaction Pathway: Suzuki-Miyaura Coupling

The following diagram illustrates the catalytic cycle of a Suzuki-Miyaura cross-coupling reaction involving **2-Fluoro-5-nitropyridine** and an arylboronic acid. This reaction is a powerful tool for the formation of C-C bonds.



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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Safety Information

2-Fluoro-5-nitropyridine is a chemical that requires careful handling. The following is a summary of its hazard information.

- Hazard Statements: Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[9][10]
- Precautionary Statements: Users should wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only in a well-ventilated area.[7][10]

For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

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